7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one
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Overview
Description
The compound 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a purine core substituted with multiple functional groups, including a chlorophenoxy group, a hydroxypropyl group, and a propan-2-ylsulfanyl group. These substitutions confer unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chlorophenoxy intermediate: Reacting 4-chlorophenol with glycidol in the presence of a base such as pyridine at elevated temperatures (85-90°C) to form 3-(4-chlorophenoxy)-1,2-propanediol.
Introduction of the purine core: The chlorophenoxy intermediate is then reacted with a suitable purine derivative under basic conditions to form the desired purine core structure.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while substitution of the chlorophenoxy group can introduce various functional groups.
Scientific Research Applications
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one:
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for biochemical studies.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
- 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific applications, particularly in fields requiring precise molecular interactions.
Properties
Molecular Formula |
C18H21ClN4O4S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C18H21ClN4O4S/c1-10(2)28-18-20-15-14(16(25)21-17(26)22(15)3)23(18)8-12(24)9-27-13-6-4-11(19)5-7-13/h4-7,10,12,24H,8-9H2,1-3H3,(H,21,25,26) |
InChI Key |
BNGQACMBQLTIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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